

Olfactory Properties of Jasmolactone Enantiomers: A Technical Guide

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Compound of Interest

Compound Name: Jasmolactone

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Introduction

Jasmolactones, including their gamma (γ) and delta (δ) isomers, are significant chiral fragrance compounds valued for their characteristic floral and fruity notes. The stereochemistry of these molecules plays a pivotal role in their olfactory perception, with individual enantiomers often exhibiting distinct odor profiles and intensities. This technical guide provides an in-depth overview of the olfactory properties of **jasmolactone** enantiomers, details the experimental protocols for their sensory evaluation, and illustrates the underlying signaling pathways involved in their perception. While specific quantitative odor threshold data for **jasmolactone** enantiomers is not readily available in the public domain, this guide presents the available qualitative data and contextualizes it with quantitative data from structurally related lactones.

Data Presentation: Olfactory Profiles of Jasmolactone Enantiomers

The distinct olfactory characteristics of the enantiomers of γ -**Jasmolactone** and δ -**Jasmolactone** are summarized below. These qualitative descriptions are based on sensory panel evaluations reported in scientific literature.

Compound	Enantiomer	Odor Description	Reference
γ -Jasmolactone	(+)-(R)- γ -Jasmolactone	More intense and sweeter floral note compared to the (S)-enantiomer.	[1]
(-)-(S)- γ -Jasmolactone	Exhibits a distinct coconut note.	[1]	
Racemic γ -Jasmolactone	Described as having a fatty smell, reminiscent of peanuts.	[2]	
δ -Jasmolactone	(-)-(R)- δ -Jasmolactone	Possesses a floral, coconut note that is described as fresher and more rising than the (+)-(S)-enantiomer. The fruity aspect is also more pronounced compared to the racemate. The base note is a clean coconut without a fatty character.	[3]
(+)-(S)- δ -Jasmolactone	Characterized by a heavy, woody, and coconut-like scent with a spicy, celery-jasmone nuance. The base note is creamy and reminiscent of tuberose.	[3]	

Experimental Protocols

Determination of Odor Detection Thresholds

The standard methodology for determining the odor detection threshold of fragrance compounds is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits. While specific parameters for **jasmolactone** enantiomers are not published, the following protocol outlines the general procedure.

Objective: To determine the lowest concentration of a **jasmolactone** enantiomer that is perceivable by a human sensory panel.

Materials:

- Purified **jasmolactone** enantiomers
- Odor-free solvent (e.g., diethyl phthalate, ethanol, or water, depending on solubility and application)
- Gas chromatograph-olfactometer (GC-O) for sample purity verification (optional)
- Glass sniffing jars or olfactometer
- Sensory panel of trained assessors (typically 15-25 members)

Methodology:

- Panelist Selection and Training:
 - Select panelists based on their ability to detect and describe a range of standard odorants.
 - Train panelists on the forced-choice methodology and familiarize them with the odor character of the **jasmolactone** enantiomers.
- Sample Preparation:
 - Prepare a stock solution of the **jasmolactone** enantiomer in the chosen solvent.

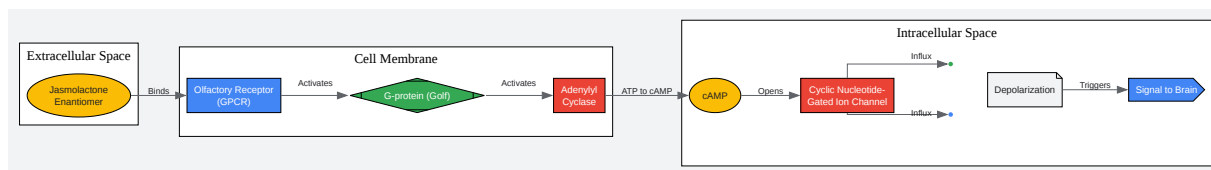
- Create a series of dilutions in ascending order of concentration, typically in steps of a factor of two or three. The concentration range should span from well below the expected threshold to a level that is clearly detectable.
- Forced-Choice Presentation:
 - Present each panelist with a set of three samples (a triad), where two are blanks (solvent only) and one contains the diluted **jasmolactone** enantiomer.
 - The order of presentation of the samples within the triad should be randomized for each panelist and at each concentration level.
 - Instruct the panelists to sniff each sample and identify the one that is different from the other two.
- Ascending Concentration Series:
 - Begin with the lowest concentration and proceed to higher concentrations.
 - A panelist's individual threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified in two consecutive presentations.
- Data Analysis:
 - Calculate the individual thresholds for each panelist.
 - The group threshold is determined by calculating the geometric mean of the individual thresholds.
 - Statistical analysis (e.g., t-tests) can be used to determine if there are significant differences between the odor thresholds of the enantiomers.^[4]

Visualization of Key Processes

Olfactory Signal Transduction Pathway

The perception of odorants like **jasmolactone** enantiomers is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia

of olfactory sensory neurons. This interaction triggers a downstream signaling cascade.

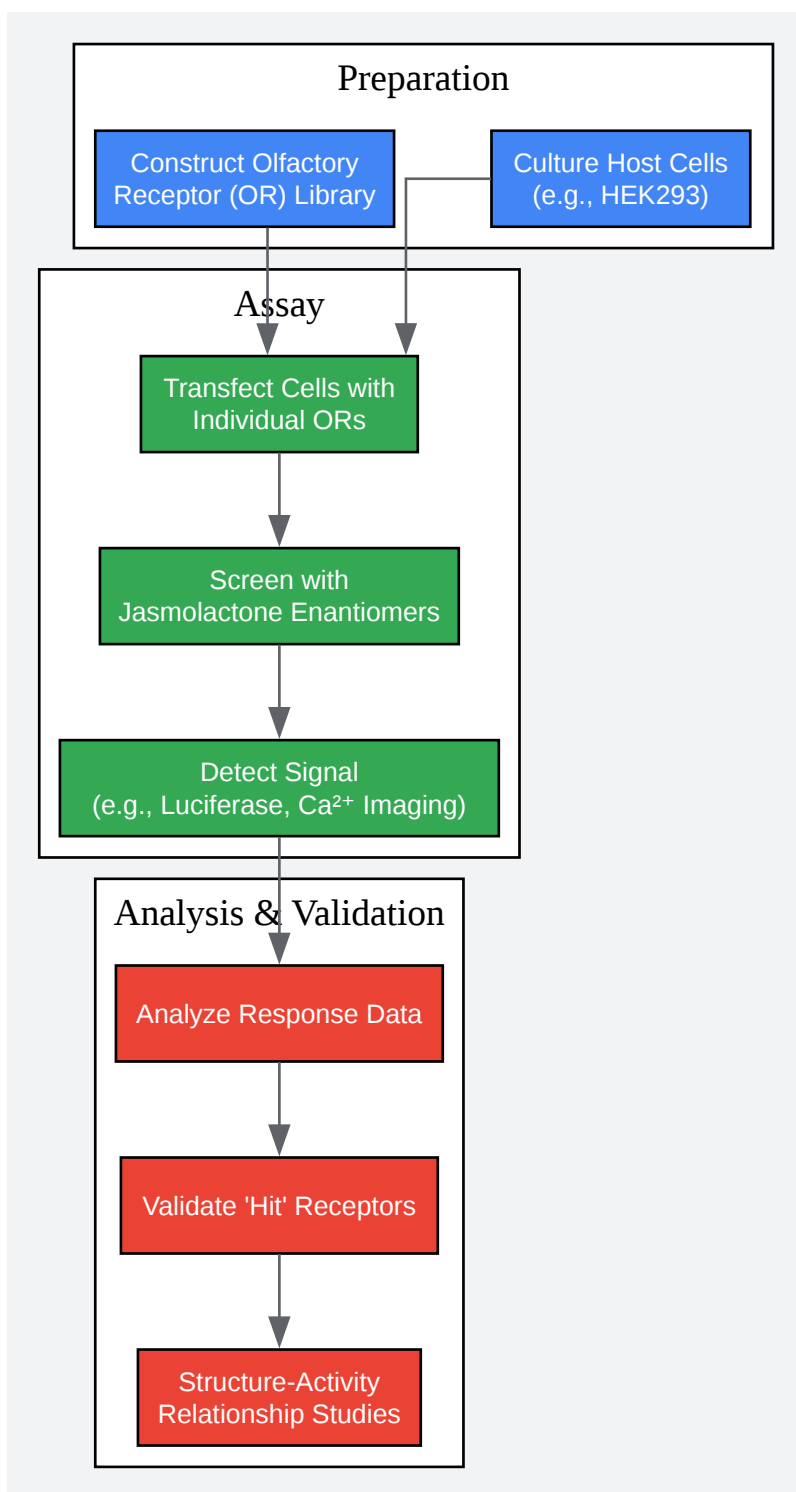


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Figure 1: Generalized olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant like a **jasmolactone** enantiomer is a process known as deorphanization. This is a critical step in understanding the molecular basis of odor perception.



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